{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine
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Overview
Description
{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine is an organic compound that belongs to the class of phenethylamines This compound features a complex structure with a chlorophenyl group, a methylphenyl group, and an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine typically involves multi-step organic reactions. One common method includes the alkylation of a suitable amine precursor with a chlorophenyl derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular responses.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simpler structure with similar biological activity.
Chlorophenyl derivatives: Compounds with similar aromatic ring structures and halogen substitutions.
Methylphenyl derivatives: Compounds with similar methyl-substituted aromatic rings.
Uniqueness
{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H18ClN |
---|---|
Molecular Weight |
259.77 g/mol |
IUPAC Name |
N-[[4-(3-chlorophenyl)-3-methylphenyl]methyl]ethanamine |
InChI |
InChI=1S/C16H18ClN/c1-3-18-11-13-7-8-16(12(2)9-13)14-5-4-6-15(17)10-14/h4-10,18H,3,11H2,1-2H3 |
InChI Key |
YMSDOXSCXQLIDG-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)C2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
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